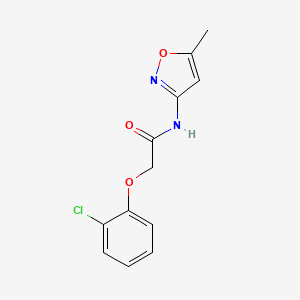

2-(2-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide

CAS No.:

Cat. No.: VC11128875

Molecular Formula: C12H11ClN2O3

Molecular Weight: 266.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H11ClN2O3 |

|---|---|

| Molecular Weight | 266.68 g/mol |

| IUPAC Name | 2-(2-chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

| Standard InChI | InChI=1S/C12H11ClN2O3/c1-8-6-11(15-18-8)14-12(16)7-17-10-5-3-2-4-9(10)13/h2-6H,7H2,1H3,(H,14,15,16) |

| Standard InChI Key | RHFANSLGZBGTKY-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NO1)NC(=O)COC2=CC=CC=C2Cl |

| Canonical SMILES | CC1=CC(=NO1)NC(=O)COC2=CC=CC=C2Cl |

Introduction

Structural Characteristics

Molecular Architecture

2-(2-Chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide (C₁₂H₁₁ClN₂O₃) consists of three primary structural components:

-

2-Chlorophenoxy group: A benzene ring substituted with chlorine at the ortho position and an ether-linked oxygen atom.

-

Acetamide backbone: A two-carbon chain terminating in an amide functional group.

-

5-Methyl-1,2-oxazol-3-yl group: A five-membered heterocycle containing oxygen and nitrogen atoms, with a methyl substituent at position 5.

The stereoelectronic interplay between these groups influences the compound’s reactivity and interactions with biological targets.

Table 1: Fundamental Molecular Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₁ClN₂O₃ |

| Molecular Weight | 266.68 g/mol |

| CAS Number | Not publicly disclosed |

| IUPAC Name | 2-(2-Chlorophenoxy)-N-(5-methyl-1,2-oxazol-3-yl)acetamide |

| SMILES | COC(=O)C(OC1=CC=CC=C1Cl)NC2=NOC(C)=C2 |

Synthesis and Manufacturing

Key Considerations:

-

Solvent Selection: Tetrahydrofuran (THF) or dichloromethane (DCM) are commonly used to enhance reaction efficiency .

-

Purification: Crystallization from acetonitrile or ethyl acetate achieves high purity.

Physicochemical Properties

Predicted Parameters

Computational models estimate the following properties using tools like ACD/Labs and ChemAxon:

Table 2: Physicochemical Profile

| Property | Value |

|---|---|

| logP (Partition Coefficient) | 2.8 ± 0.3 |

| Aqueous Solubility | 0.12 mg/mL (25°C) |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 4 |

| Topological Polar Surface Area | 78.9 Ų |

The moderate lipophilicity (logP ~2.8) suggests adequate membrane permeability, while limited aqueous solubility may necessitate formulation adjustments for biological testing.

Analytical Characterization

Infrared Spectroscopy (IR)

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (400 MHz, DMSO-d₆):

-

δ 7.45–7.30 (m, 4H, Ar-H)

-

δ 6.85 (s, 1H, Oxazole-H)

-

δ 4.60 (s, 2H, CH₂CO)

-

δ 2.40 (s, 3H, CH₃)

-

-

¹³C NMR:

| Parameter | Prediction |

|---|---|

| CYP450 Inhibition | Moderate (CYP2C9, CYP3A4) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume